

Potential Therapeutic Targets of 3-Benzylsulfamoyl-benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzylsulfamoyl-benzoic acid

Cat. No.: B1331076

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Abstract

3-Benzylsulfamoyl-benzoic acid, also known as 3-(phenylsulfamoyl)benzoic acid, is a small molecule that has emerged as a versatile scaffold in medicinal chemistry. While data on the parent compound itself is limited, extensive research into its analogs has revealed significant potential for therapeutic intervention by targeting key proteins involved in immunology and cell signaling. This technical guide provides an in-depth overview of the primary therapeutic targets identified for derivatives of **3-Benzylsulfamoyl-benzoic acid**, focusing on Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and Lysophosphatidic Acid Receptor 2 (LPA2). This document outlines the mechanisms of action, relevant signaling pathways, quantitative data for key analogs, and detailed experimental protocols for assessing compound activity.

Introduction to 3-Benzylsulfamoyl-benzoic Acid

3-Benzylsulfamoyl-benzoic acid (PubChem CID: 759339) is an organic compound with the molecular formula $C_{13}H_{11}NO_4S$.^[1] Its structure features a benzoic acid moiety linked to a benzylsulfamoyl group. This scaffold has proven to be a valuable starting point for the development of potent and selective modulators of biological targets. Research has primarily focused on the synthesis and evaluation of derivatives to optimize potency and selectivity, leading to the identification of promising therapeutic avenues.

Primary Therapeutic Target: Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

Derivatives of **3-Benzylsulfamoyl-benzoic acid** have been identified as novel inhibitors of ERAP2, a key enzyme in the antigen presentation pathway.

Role of ERAP2 in Antigen Presentation

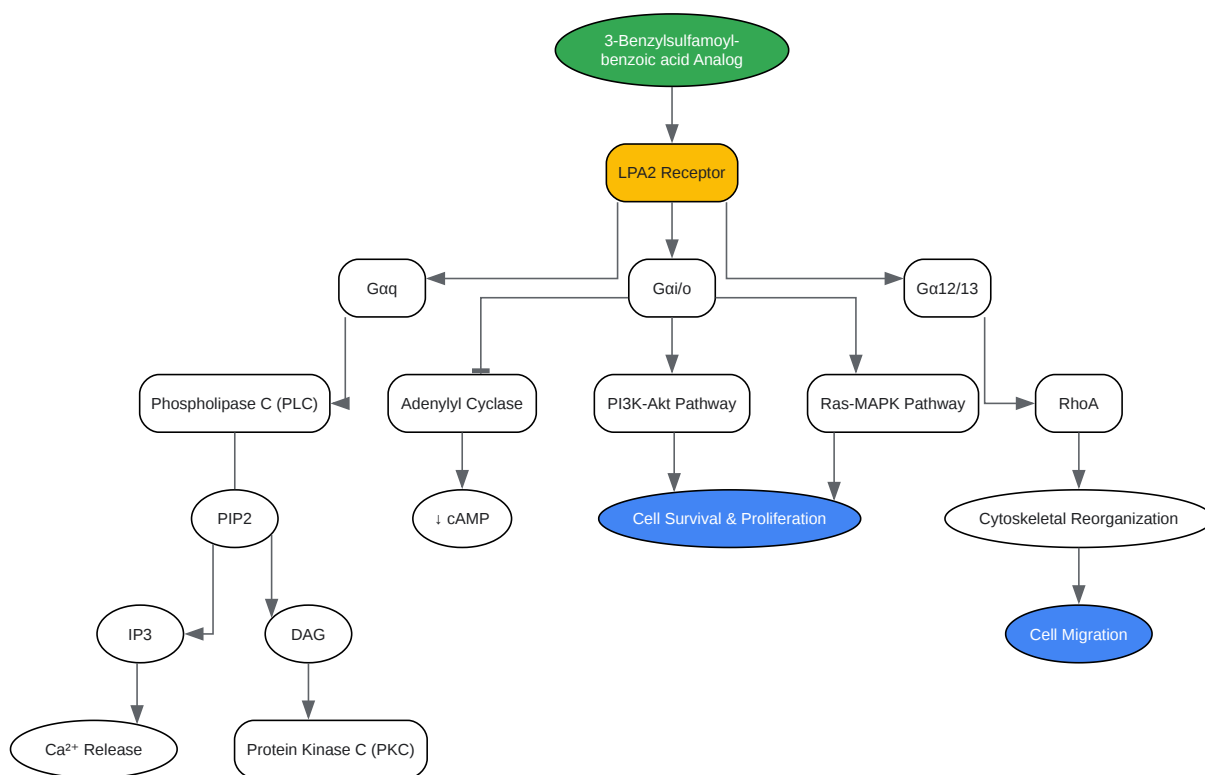
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the presentation of viral or tumor-derived antigens to CD8+ T cells, a critical step in initiating an adaptive immune response. By modulating the repertoire of peptides presented by MHC class I molecules, ERAP2 can influence the immune response. Inhibition of ERAP2 is being explored as a therapeutic strategy in oncology to alter the tumor cell immunopeptidome and enhance anti-tumor immunity.

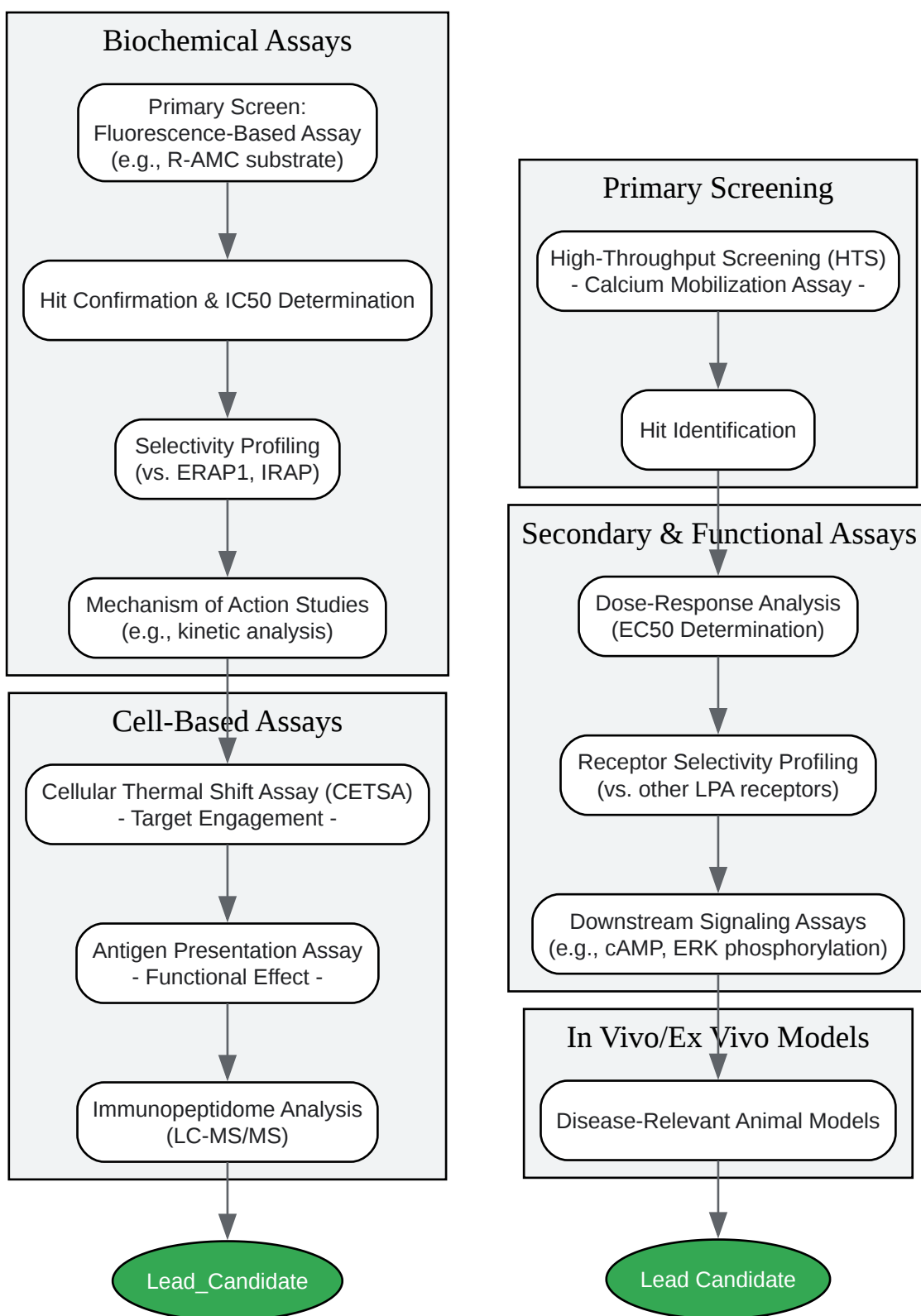
Mechanism of Inhibition by 3-Benzylsulfamoyl-benzoic Acid Analogs

A notable derivative, 4-methoxy-3-{{2-piperidin-1-yl-4-(trifluoromethyl) phenyl} sulfamoyl} benzoic acid (compound 61), has been identified as a novel, potent, and uncompetitive inhibitor of ERAP2.^{[2][3]} This compound binds near the catalytic center of ERAP2 at a site distinct from that of traditional peptidomimetic inhibitors.

Signaling and Biological Pathways

The primary pathway influenced by ERAP2 inhibition is the MHC class I antigen presentation pathway.





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